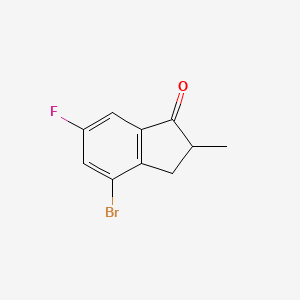

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 892575-68-7

Cat. No.: VC8309799

Molecular Formula: C10H8BrFO

Molecular Weight: 243.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892575-68-7 |

|---|---|

| Molecular Formula | C10H8BrFO |

| Molecular Weight | 243.07 g/mol |

| IUPAC Name | 4-bromo-6-fluoro-2-methyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3 |

| Standard InChI Key | MKUZXFBBRWSXHC-UHFFFAOYSA-N |

| SMILES | CC1CC2=C(C1=O)C=C(C=C2Br)F |

| Canonical SMILES | CC1CC2=C(C1=O)C=C(C=C2Br)F |

Introduction

Chemical Identification and Structural Properties

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one belongs to the indanone family, a class of bicyclic compounds featuring a fused benzene and cyclopentanone ring. Its systematic IUPAC name reflects the positions of its substituents: bromine (C4), fluorine (C6), and methyl (C2) groups. The compound’s molecular formula is C₁₀H₈BrFO, with a molecular weight of 243.07 g/mol . The presence of electron-withdrawing halogens (Br, F) and a methyl group influences its reactivity, making it a versatile building block in nucleophilic substitution and cross-coupling reactions.

Key Structural Features:

-

Bicyclic Framework: The 2,3-dihydro-1H-inden-1-one core provides rigidity, enhancing binding affinity in target biomolecules.

-

Halogen Substituents: Bromine’s polarizability and fluorine’s electronegativity modulate electronic properties, affecting solubility and metabolic stability.

-

Methyl Group: The C2 methyl substituent introduces steric effects, potentially hindering rotamers and stabilizing specific conformations .

Synthesis and Manufacturing

The synthesis of 4-bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves multi-step organic reactions, though detailed protocols are proprietary. General approaches for analogous indanones include:

-

Friedel-Crafts Acylation: Introducing acyl groups to aromatic precursors, followed by halogenation.

-

Halogenation: Electrophilic bromination/fluorination using reagents like N-bromosuccinimide (NBS) or Selectfluor®.

-

Reduction: Selective reduction of ketones to alcohols (e.g., NaBH₄/ethanol) and subsequent oxidation .

MolCore BioPharmatech, a leading manufacturer, produces the compound with ≥97% purity under ISO-certified conditions, ensuring consistency for API synthesis .

Table 1: Synthetic Parameters for Analogous Indanones

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, CCl₄ | 85% | |

| Fluorination | KF, DMF | 78% | |

| Methylation | CH₃I, K₂CO₃ | 90% |

Physicochemical Properties

The compound’s properties are inferred from structural analogs due to limited experimental data. Key parameters include:

-

Boiling Point: ~301°C (extrapolated from non-methylated analog)

-

Storage: Stable at room temperature in sealed, dry containers

The methyl group marginally increases hydrophobicity compared to non-methylated analogs (e.g., C₉H₆BrFO), enhancing lipid membrane permeability .

Applications in Pharmaceutical Research

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is pivotal in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated structure enables:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to generate biaryl motifs.

-

Nucleophilic Aromatic Substitution: Displacement of bromine with amines or thiols to diversify pharmacophores .

Recent studies highlight its role in optimizing drug candidates’ pharmacokinetic profiles by balancing solubility and metabolic stability .

Comparative Analysis with Related Compounds

Table 2: Comparison of Halogenated Indanones

The methyl group in the target compound reduces rotational freedom, potentially improving binding specificity in target proteins compared to non-methylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume